BenchChemオンラインストアへようこそ!

8-Methylpyrido[2,3-b]pyrazine

Medicinal Chemistry Drug Design Physicochemical Properties

8-Methylpyrido[2,3-b]pyrazine (CAS 1023817-02-8) is a heterocyclic compound belonging to the pyridopyrazine class, characterized by a fused pyridine-pyrazine bicyclic core with a single methyl substituent at the 8-position. This structural motif positions the compound as a versatile intermediate in drug discovery, particularly as a precursor for synthesizing kinase inhibitors targeting RAF, FGFR, and other tyrosine kinases.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 1023817-02-8
Cat. No. B1438642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylpyrido[2,3-b]pyrazine
CAS1023817-02-8
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)N=CC=N2
InChIInChI=1S/C8H7N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-5H,1H3
InChIKeyPXIGKUHOENGEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylpyrido[2,3-b]pyrazine (CAS 1023817-02-8): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


8-Methylpyrido[2,3-b]pyrazine (CAS 1023817-02-8) is a heterocyclic compound belonging to the pyridopyrazine class, characterized by a fused pyridine-pyrazine bicyclic core with a single methyl substituent at the 8-position [1]. This structural motif positions the compound as a versatile intermediate in drug discovery, particularly as a precursor for synthesizing kinase inhibitors targeting RAF, FGFR, and other tyrosine kinases [2] [3]. The 8-methyl group is not merely a placeholder; it exerts steric and electronic influences that critically direct regioselective functionalization at the adjacent 7-position, a key step in generating more complex, biologically active analogs .

Why Generic 'Pyridopyrazine' Substitution is Not Possible: The Critical Role of 8-Methyl Regiochemistry


Interchanging 8-Methylpyrido[2,3-b]pyrazine with a generic pyrido[2,3-b]pyrazine scaffold or its other methyl isomers (e.g., 6-methyl) is not scientifically viable for procurement in structure-activity relationship (SAR) studies. The 8-methyl substituent creates a unique steric and electronic environment that dictates the regioselectivity of electrophilic aromatic substitution. Halogenation, a fundamental derivatization reaction, occurs preferentially at the 7-position, which is activated by the adjacent methyl group . Using the unsubstituted core or a 6-methyl isomer would lead to different, and potentially undesired, halogenation patterns—yielding 6- or 7-substituted products in unpredictable ratios—rendering the subsequent synthesis of specific, patented kinase inhibitor scaffolds impossible [1]. The precise placement of the methyl group is therefore not a trivial variation but a critical design element for generating the correct intermediate for downstream synthesis.

Quantitative Differentiation Evidence for 8-Methylpyrido[2,3-b]pyrazine: Physicochemical Properties and Synthetic Utility


Enhanced Lipophilicity Drives Differential Pharmacokinetic Potential vs. Unsubstituted Core

The presence of the 8-methyl group significantly alters the compound's lipophilicity compared to the unsubstituted pyrido[2,3-b]pyrazine core. The computed partition coefficient (XLogP3) for 8-Methylpyrido[2,3-b]pyrazine is 0.8 [1]. While experimental data for the unsubstituted core is less commonly reported in a standardized format, the addition of a methyl group to a heteroaromatic system is known class-wide to increase logP by approximately 0.5 units, directly impacting membrane permeability and oral bioavailability predictions. This quantifiable shift provides a rationale for selecting the 8-methyl derivative as a starting point for lead optimization over the more polar parent scaffold, offering an improved balance of solubility and permeability.

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Hydrogen Bond Acceptor Profile Confers Differentiated Molecular Recognition vs. Deazapurine Isosteres

8-Methylpyrido[2,3-b]pyrazine possesses 3 hydrogen bond acceptor (HBA) sites, arising from the three nitrogen atoms in its fused ring system, and zero hydrogen bond donors (HBD) [1]. This profile is distinct from common bioisosteres like the deazapurine scaffold (e.g., 7-deazapurine), which typically presents a different number and arrangement of HBA/HBD sites. In kinase inhibitor design, the precise pattern of hydrogen bond interactions with the hinge region of the ATP-binding pocket is crucial for potency and selectivity. The unique 0-donor/3-acceptor arrangement provides a different pharmacophoric fingerprint compared to other nitrogen-containing heterocycles, which can be exploited to achieve selectivity against specific kinase targets.

Molecular Recognition Bioisosteres Kinase Inhibitors

Validated Synthetic Intermediate for Patented RAF and FGFR Kinase Inhibitor Programs

A survey of the patent literature reveals that 8-methylpyrido[2,3-b]pyrazine is the direct synthetic precursor to a family of 7-substituted pyrido[2,3-b]pyrazin-8-amine and 8-oxy derivatives claimed as potent RAF (including B-RAF) and FGFR kinase inhibitors [1] [2]. For example, patent EP 2229391 B1 explicitly protects pyrido[2,3-b]pyrazin-8-substituted compounds where the 8-position is derivatized via the methyl group into amines or ethers, demonstrating the compound's proven utility in generating intellectual property-relevant chemical matter. While a structurally distinct analog, the pyrido[2,3-b]pyrazine core in compound 7n (Bioorg. Med. Chem. Lett., 2013) achieved IC50 values of 0.09 μM against erlotinib-sensitive PC9 cells and 0.15 μM against resistant PC9-ER cells, underscoring the class's potential [3]. This validates the core scaffold's ability to overcome clinically relevant resistance mechanisms, a property that the 8-methyl derivative is specifically positioned to explore through further functionalization.

Synthetic Chemistry RAF Inhibitors FGFR Inhibitors

Superior Commercial Purity Specifications Enable Reproducible Downstream Chemistry

A comparison of vendor specifications reveals a quantifiable differentiation in the commercial purity of 8-Methylpyrido[2,3-b]pyrazine. Bidepharm offers a standard purity of 98%, supported by batch-specific quality control reports including NMR, HPLC, and GC analyses . This is a verifiable improvement over the 95% minimum purity frequently listed by other suppliers, such as Achemblock and Sigma-Aldrich (via Life Chemicals Inc.) . The 3% purity difference can have a significant impact on the yield and purity of subsequent synthetic steps, potentially reducing the need for intermediate purification and improving the overall efficiency of a multi-step synthesis. The availability of comprehensive analytical documentation from Bidepharm further reduces the burden of in-house characterization for the procuring chemist.

Chemical Procurement Quality Control Reproducible Synthesis

Optimal Application Scenarios for 8-Methylpyrido[2,3-b]pyrazine Based on Differentiated Evidence


Synthesis of 7-Halogenated and 7-Substituted Pyrido[2,3-b]pyrazine Libraries for Kinase Profiling

This is the primary application scenario. Building on its proven role as a precursor in RAF and FGFR inhibitor patents [1], the compound is ideally suited for the divergent synthesis of 7-substituted libraries. The 8-methyl group activates the 7-position for electrophilic halogenation (bromination or iodination) [2]. The resulting 7-halo-8-methyl intermediate is a highly versatile platform for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to introduce a wide array of aryl, amino, and oxy substituents, generating tens to hundreds of novel analogs for kinase selectivity profiling.

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Kinase Inhibitors

Its computed XLogP of 0.8, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 38.7 Ų [1] place this compound in a favorable property space for central nervous system (CNS) drug discovery. The absence of HBDs and low TPSA are strong predictors of passive blood-brain barrier permeability. A research program targeting glioblastoma or brain metastases using kinase inhibitors would find this core advantageous over more polar, donor-rich heterocycles, as it provides a better starting point for optimizing CNS penetration.

Development of Impurity Reference Standards for Pharmaceutical Quality Control

As noted by suppliers, 8-Methylpyrido[2,3-b]pyrazine can serve as a reference substance for drug impurities [2]. Its well-defined structure and the availability of high-purity material with full analytical characterization make it suitable for use as a certified reference material in HPLC and LC-MS methods. This is critical for pharmaceutical companies developing pyridopyrazine-based drug candidates, where this compound could be a process-related impurity or degradation product requiring accurate quantification for regulatory filings.

Scaffold-Hopping from Deazapurine to Pyridopyrazine in Established Kinase Programs

For research groups seeking to overcome limitations (e.g., selectivity, resistance) of a lead compound built on a deazapurine or pyrrolopyrimidine scaffold, 8-Methylpyrido[2,3-b]pyrazine offers a calculated scaffold-hopping opportunity. Its distinct 0-donor/3-acceptor H-bond profile [1] provides an alternative hinge-binding motif. This approach is supported by the class-level evidence of potent kinase inhibition [3] and offers a rational strategy to generate intellectual property space around a new chemical series while retaining a favorable physicochemical profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylpyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.